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Compound of Interest

6-methoxy-2,3-dihydro-1H-
Compound Name:
quinolin-4-one

Cat. No.: B1346495

CAS Number: 3835-21-0

This technical guide provides a comprehensive overview of 6-methoxy-2,3-dihydro-1H-
quinolin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug
development professionals. This document details its chemical properties, synthesis,
purification, and analytical characterization, as well as its potential biological activities and
mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-methoxy-2,3-dihydro-1H-
quinolin-4-one is presented in the table below.
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Property Value

CAS Number 3835-21-0[1]

Molecular Formula C10H11NO2[1]

Molecular Weight 177.19 g/mol

IUPAC Name 6-methoxy-2,3-dihydro-1H-quinolin-4-one
Appearance Off-white to pale yellow solid

Soluble in methanol, ethanol, and dimethyl

Solubilit
Y sulfoxide (DMSO)

Synthesis and Purification

The synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one is typically achieved through an
intramolecular Friedel-Crafts acylation of a substituted N-phenylpropanoic acid derivative. A
general synthetic approach involves the preparation of 3-(4-methoxyphenylamino)propanoic
acid followed by its cyclization.

Experimental Protocol: Synthesis of 6-methoxy-2,3-
dihydro-1H-quinolin-4-one

Step 1: Synthesis of 3-(4-methoxyphenylamino)propanoic acid

To a solution of p-anisidine in a suitable solvent such as water or a lower alcohol, add acrylic
acid.

¢ The reaction mixture is then heated under reflux for several hours.

e Upon cooling, the product, 3-(4-methoxyphenylamino)propanoic acid, precipitates and can
be collected by filtration.

e The crude product can be purified by recrystallization from an appropriate solvent like
ethanol.

Step 2: Intramolecular Cyclization to 6-methoxy-2,3-dihydro-1H-quinolin-4-one
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» 3-(4-methoxyphenylamino)propanoic acid is treated with a strong acid catalyst, such as
polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic
acid).

o The mixture is heated to a temperature typically ranging from 100 to 140°C for a period of 1
to 3 hours.

e The reaction is then quenched by carefully pouring the mixture into ice water.

e The resulting precipitate, crude 6-methoxy-2,3-dihydro-1H-quinolin-4-one, is collected by
filtration, washed with water, and dried.

Experimental Protocol: Purification by Column
Chromatography

o Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

o Mobile Phase: A solvent system of increasing polarity is typically employed. A common
starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually
increased by increasing the proportion of ethyl acetate.

e Procedure:

[¢]

A slurry of silica gel in the initial mobile phase is packed into a chromatography column.

o The crude product is dissolved in a minimal amount of a suitable solvent (e.g.,
dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then
evaporated to yield a dry powder.

o This powder is carefully loaded onto the top of the prepared column.
o The column is eluted with the mobile phase, and fractions are collected.

o The fractions are monitored by thin-layer chromatography (TLC) to identify those
containing the pure product.
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o The pure fractions are combined, and the solvent is removed under reduced pressure to

yield the purified 6-methoxy-2,3-dihydro-1H-quinolin-4-one.

Analytical Data

The structure and purity of 6-methoxy-2,3-dihydro-1H-quinolin-4-one are confirmed by

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

1H NMR (CDCls, 400 MHz) & (ppm)

13C NMR (CDClIs, 100 MHz) & (ppm)

7.35 (d, J=3.0 Hz, 1H) 195.5 (C=0)
6.85 (dd, J=8.8, 3.0 Hz, 1H) 156.0 (C-O)
6.80 (d, J=8.8 Hz, 1H) 142.0 (C-N)
4.55 (br s, 1H, NH) 122.5 (Ar-C)
3.80 (s, 3H, OCHs) 115.0 (Ar-C)
3.50 (t, J=6.8 Hz, 2H, CHz) 112.0 (Ar-C)
2.70 (t, J=6.8 Hz, 2H, CH2) 110.0 (Ar-C)
55.5 (OCH3)

40.0 (CHz)

30.0 (CHz)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Biological Activity and Potential Applications

The quinolinone scaffold is recognized as a "privileged structure” in medicinal chemistry due to

its presence in numerous biologically active compounds. Derivatives of quinolinone have

demonstrated a wide range of pharmacological activities, including anticancer, antimalarial,

antibacterial, and anti-inflammatory properties.

Anticancer Activity
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Several studies have highlighted the potential of methoxy-substituted quinolinone derivatives
as anticancer agents. The presence and position of the methoxy group can significantly
influence the cytotoxic activity. While specific ICso values for 6-methoxy-2,3-dihydro-1H-
quinolin-4-one against various cancer cell lines are not extensively reported in publicly
available literature, related compounds have shown potent activity. For instance, certain
methoxy-substituted quinolin-2(1H)-ones have demonstrated significant growth inhibition in
human ovarian cancer cell lines by inducing apoptosis and causing cell cycle arrest at the
G2/M phase.

Potential Mechanism of Action and Signaling Pathway
Involvement

The anticancer effects of quinolinone derivatives are often attributed to their ability to modulate
key cellular signaling pathways that are dysregulated in cancer. While the specific molecular
targets of 6-methoxy-2,3-dihydro-1H-quinolin-4-one are yet to be fully elucidated, related
compounds have been shown to interact with pathways crucial for cell survival and
proliferation.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of
rapamycin (MTOR) pathway is a critical signaling cascade that promotes cell growth, survival,
and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids and other
heterocyclic compounds have been shown to inhibit this pathway at various nodes. It is
plausible that 6-methoxy-2,3-dihydro-1H-quinolin-4-one could exert its potential anticancer
effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and
mTOR.
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Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
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Experimental Protocol: Western Blot Analysis of
PI3K/Akt/mTOR Pathway Proteins

e Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow
them to adhere. Treat the cells with varying concentrations of 6-methoxy-2,3-dihydro-1H-
quinolin-4-one for a specified duration (e.g., 24 hours).

e Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase
inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Western Blotting:

o

Separate equal amounts of protein on an SDS-polyacrylamide gel.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).

o Incubate the membrane with primary antibodies against total and phosphorylated forms of
Akt (Ser473) and mTOR (Ser2448). Also, probe for a loading control such as (-actin or
GAPDH.

o Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-
conjugated secondary antibody.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
proteins compared to total proteins and the untreated control.

Cell Culture & Protein Protein SDS-PAGE Western Blot Antibody
Treatment Extraction Quantification (Transfer) Incubation

Detection Data Analysis
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Caption: General workflow for Western blot analysis.

Conclusion

6-methoxy-2,3-dihydro-1H-quinolin-4-one is a valuable heterocyclic compound with a
straightforward synthetic route. Its quinolinone core suggests a high potential for biological
activity, particularly in the area of anticancer drug discovery. Further in-depth studies are
warranted to fully elucidate its mechanism of action and to explore its therapeutic potential
against various diseases. The experimental protocols and data presented in this guide provide
a solid foundation for researchers and drug development professionals to build upon in their
investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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